Valopicitabine Dihydrochloride

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

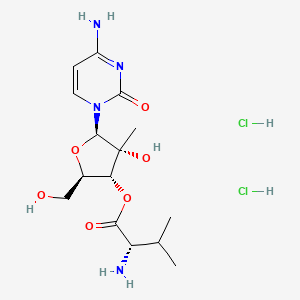

2D Structure

3D Structure of Parent

属性

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENHXZMAOSTXGD-DSMKLBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640725-71-9 | |

| Record name | Valopicitabine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALOPICITABINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valopicitabine Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine dihydrochloride (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, developed as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). This document provides a comprehensive overview of the mechanism of action of valopicitabine, detailing its conversion to the active triphosphate form, its interaction with the viral polymerase, and the resulting termination of viral RNA synthesis. Quantitative data from preclinical and clinical studies are summarized, and detailed methodologies for key in vitro assays are provided.

Introduction

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B polymerase is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapy. Valopicitabine was designed to improve the oral bioavailability of its parent compound, 2'-C-methylcytidine, a potent inhibitor of the NS5B polymerase.[1][2][3] Although its clinical development was halted due to gastrointestinal side effects, the study of valopicitabine has provided valuable insights into the inhibition of HCV replication.[4][5]

Mechanism of Action

The antiviral activity of valopicitabine is a multi-step process that begins with its oral administration and culminates in the termination of HCV RNA replication.

Prodrug Conversion and Anabolic Phosphorylation

Valopicitabine is the 3'-O-valyl ester of 2'-C-methylcytidine.[2][3] Following oral administration, it is readily absorbed and hydrolyzed by cellular esterases to release the parent nucleoside, 2'-C-methylcytidine (NM107). Subsequently, cellular kinases catalyze the phosphorylation of 2'-C-methylcytidine to its monophosphate, diphosphate, and ultimately the active triphosphate form, 2'-C-methylcytidine triphosphate.[2]

Figure 1. Anabolic pathway of Valopicitabine to its active triphosphate form.

Inhibition of HCV NS5B Polymerase and RNA Chain Termination

The active metabolite, 2'-C-methylcytidine triphosphate, acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the active site of the HCV NS5B RNA-dependent RNA polymerase.[1] Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group sterically hinders the conformational changes required for the addition of the next nucleotide, thereby causing premature chain termination and halting viral replication.[6]

Figure 2. Mechanism of HCV NS5B polymerase inhibition and RNA chain termination.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for valopicitabine and its active metabolites.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/Enzyme | Conditions | Reference(s) |

| EC50 | 1.5 µM | Huh-7 (HCV Genotype 1b) | 72-hour incubation | [7] |

| 7.45 µM | Huh-7 (HCV Genotype 1b) | 24-hour incubation | [7] | |

| 7.6 µM | Huh-7 | Cell-based subgenomic replicon assay | [7] | |

| EC50 (Parent) | 0.26 µM | Replicon Assay | 2'-C-methylcytidine | [4] |

| CC50 | > 100 µM | Huh-7 | 24-hour MTS assay | [7] |

| Ki (Active Form) | 1.6 µM | Wild-type HCV NS5B Polymerase | 2'-C-methylcytidine triphosphate | [8] |

| IC50 (Related Compound) | 0.25 ± 0.04 µM | NS5B Polymerase | 2'C-Me-UTP (Radiometric assay) | [9] |

Table 2: Preclinical Pharmacokinetics in Rats

| Parameter | Value | Conditions | Reference(s) |

| Dose | 100 mg/kg | Oral administration | [7] |

| Cmax | 3.624 µg/mL | [7] | |

| AUC | 8.95 µg·h/mL | [7] | |

| t1/2 | 0.64 hours | [7] | |

| tmax | 1 hour | [7] |

Table 3: Clinical Trial Data

| Parameter | Finding | Study Population | Reference(s) |

| Viral Load Reduction | Mean reduction of ≥ 4 log10 in HCV RNA | Treatment-naive genotype 1 patients | [2] |

| Resistance Mutation | S282T in NS5B | In vitro and in non-responder trial | [10] |

Experimental Protocols

HCV Replicon Assay

This assay is crucial for evaluating the antiviral activity of compounds in a cellular context.

Figure 3. Workflow for the HCV Replicon Assay.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of valopicitabine. Appropriate vehicle controls are included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow for compound uptake and antiviral effect.

-

RNA Extraction: Total cellular RNA is extracted from the cells using a suitable commercial kit.

-

HCV RNA Quantification: The levels of HCV replicon RNA are quantified using a sensitive method such as real-time reverse transcription PCR (RT-qPCR) or a ribonuclease protection assay.

-

Data Analysis: The percentage of viral replication inhibition is calculated relative to the vehicle-treated controls. The 50% effective concentration (EC50) is determined by plotting the inhibition data against the compound concentrations and fitting to a dose-response curve.

-

Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral activity is not due to cell death.

In Vitro NS5B Polymerase Inhibition Assay (Radiometric)

This biochemical assay directly measures the inhibitory effect of the active triphosphate metabolite on the NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., MgCl2 and MnCl2), dithiothreitol (DTT), a defined RNA template (e.g., minus IRES), and a mixture of three natural ribonucleotide triphosphates (NTPs).

-

Enzyme and Inhibitor Addition: Purified recombinant HCV NS5B polymerase is added to the reaction mixture, along with varying concentrations of 2'-C-methylcytidine triphosphate.

-

Reaction Initiation: The reaction is initiated by the addition of the fourth NTP, which is radiolabeled (e.g., [α-32P]UTP).

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 27°C) for a defined period.

-

Reaction Termination and Product Capture: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured, for example, by precipitation or binding to a filter membrane (e.g., DE81 filter paper).

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of polymerase inhibition is calculated relative to no-inhibitor controls. The 50% inhibitory concentration (IC50) is determined from the dose-response curve. For determining the inhibition constant (Ki), steady-state kinetic experiments are performed by varying the concentrations of both the natural substrate and the inhibitor.[8]

Conclusion

This compound is a prodrug that is efficiently converted to its active triphosphate form, which acts as a potent and selective competitive inhibitor of the HCV NS5B polymerase. By causing premature chain termination of the viral RNA, it effectively halts viral replication. While its clinical development was discontinued, the mechanistic understanding of valopicitabine continues to inform the development of novel nucleoside and nucleotide inhibitors for the treatment of HCV and other viral diseases. The experimental protocols described herein provide a framework for the evaluation of such compounds.

References

- 1. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 2. Idenix Pharmaceuticals, Inc. Reports Positive 4-Week Data From A Phase IIb Clinical Trial Evaluating Valopicitabine (NM283) Combined With Pegylated Interferon In Treatment-Naive Hepatitis C Patients - BioSpace [biospace.com]

- 3. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound:a specific polymerase inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

From Precursor to Prodrug: A Technical Guide to the Synthesis and Application of Valopicitabine from 2'-C-methylcytidine

Abstract: This technical whitepaper provides an in-depth examination of 2'-C-methylcytidine, a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Despite its significant antiviral activity, 2'-C-methylcytidine's clinical development was hindered by poor oral bioavailability. This guide details the strategic conversion of 2'-C-methylcytidine into its prodrug, Valopicitabine (NM-283), a 3'-O-L-valinyl ester designed to enhance pharmacokinetic properties. We will explore the mechanism of action, present detailed synthetic protocols, summarize key physicochemical and pharmacokinetic data in comparative tables, and visualize complex pathways and workflows. This document is intended for researchers, chemists, and professionals in the field of drug development and antiviral therapy.

Introduction: The Challenge of Hepatitis C and the Rise of Nucleoside Inhibitors

Hepatitis C virus (HCV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma in a significant portion of infected individuals.[1] A critical enzyme for the virus's life cycle is the RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B).[2][3][4][5] This enzyme is essential for replicating the viral RNA genome and has been a prime target for the development of direct-acting antiviral (DAA) agents.[3][5]

Among the most promising classes of NS5B inhibitors are nucleoside analogs. These molecules mimic natural nucleosides and, after intracellular phosphorylation, are incorporated into the growing viral RNA chain, leading to premature chain termination.[5][6] 2'-C-methylcytidine (also known as NM-107) emerged as a particularly potent and selective inhibitor of the Flaviviridae family of viruses, including HCV.[1][7][8][9] However, initial pharmacokinetic studies revealed that 2'-C-methylcytidine suffered from low oral bioavailability, limiting its potential as an oral therapeutic agent.[1][7][8][10]

To overcome this limitation, a prodrug strategy was employed. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. Valopicitabine (NM-283) was designed as the 3'-O-L-valinyl ester prodrug of 2'-C-methylcytidine.[1][7][11] This modification aimed to improve absorption from the gastrointestinal tract, after which cellular esterases would cleave the valine ester to release the active 2'-C-methylcytidine.[12]

Mechanism of Action: From Oral Administration to Viral RNA Chain Termination

The therapeutic effect of Valopicitabine is a multi-step intracellular process that begins after oral administration and culminates in the inhibition of HCV replication.

-

Absorption and Hydrolysis: Valopicitabine is absorbed in the small intestine. In the bloodstream and liver, it is rapidly converted by cellular esterases into the active parent compound, 2'-C-methylcytidine.[11][13][14]

-

Intracellular Phosphorylation: Once inside the cell, host cell kinases phosphorylate 2'-C-methylcytidine sequentially to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form (2'-C-Me-CTP).[6][11][13][14]

-

NS5B Polymerase Inhibition: The active metabolite, 2'-C-Me-CTP, acts as a competitive inhibitor of the viral NS5B RNA-dependent RNA polymerase. It competes with the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA strand.[14][15][16]

-

Chain Termination: Upon incorporation into the growing RNA chain, the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, effectively terminating RNA chain elongation. This halts the production of new viral RNA genomes, thereby blocking viral replication.[6][13][14]

Chemical Synthesis of Valopicitabine

The synthesis of Valopicitabine (compound 3 in some literature) from 2'-C-methylcytidine (1 ) has been achieved through multiple strategies. A conventional approach involves a multi-step sequence of protection, condensation, and deprotection. A more direct method suitable for larger-scale synthesis relies on selective 3'-O-esterification.[12] Below, we detail the key steps of the conventional protection-based route.

Experimental Protocols

The following protocols are adapted from the methodologies described in the scientific literature for the synthesis of Valopicitabine.[1]

Protocol 1: Synthesis of N4-[(dimethylamino)methylene]-2′-C-methylcytidine (4)

-

Suspend 2′-C-methylcytidine (1 ) in anhydrous DMF.

-

Add N,N-dimethylformamide dimethylacetal to the suspension.

-

Stir the mixture at room temperature for approximately 48 hours until the reaction is complete, as monitored by TLC.

-

Remove the solvent under reduced pressure to yield the crude product 4 , which can be used in the next step without further purification.

Protocol 2: Synthesis of 5'-O-(tert-Butyldiphenylsilyl)-N4-[(dimethylamino)methylene]-2′-C-methylcytidine (5)

-

Dissolve the crude N4-protected intermediate (4 ) in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add tert-butylchlorodiphenylsilane (TBDPSCl) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by silica gel column chromatography to obtain the silylated intermediate 5 .

Protocol 3: Condensation with L-Boc-Valine and Final Deprotection to Yield Valopicitabine (3)

-

Dissolve the 5'-O-protected intermediate (5 ), N-tert-butyloxycarbonyl-L-valine (L-Boc-valine), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the mixture and stir at room temperature overnight.

-

Filter the reaction mixture and concentrate the filtrate. Purify the residue to obtain the fully protected intermediate.

-

5'-OH Deprotection: Dissolve the protected product in methanol and treat with ammonium fluoride (NH4F). Reflux the mixture for 3 hours.[1]

-

Amino Group Deprotection: After purification, dissolve the resulting intermediate in ethyl acetate and treat with a solution of HCl in ethyl acetate at room temperature to remove the N,N-dimethylformamidine and Boc protecting groups.[1]

-

The final product, Valopicitabine dihydrochloride (3 ), is typically obtained in high purity via crystallization.

Physicochemical and Pharmacokinetic Data

The primary rationale for developing Valopicitabine was to improve upon the physicochemical and pharmacokinetic profile of its parent drug, 2'-C-methylcytidine. The data clearly demonstrates the success of this prodrug strategy.

Table 1: Comparative Physicochemical Properties

| Property | 2'-C-methylcytidine (Parent Drug) | Valopicitabine (Prodrug) | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₅ | C₁₅H₂₄N₄O₆ | [6][11] |

| Molecular Weight | 257.24 g/mol | 356.38 g/mol | [6][11] |

| Aqueous Solubility | 32 g/L | 423 g/L (as dihydrochloride salt) | [1][12] |

Table 2: Comparative Pharmacokinetic Parameters in Rats

| Parameter | 2'-C-methylcytidine (Oral Admin.) | Valopicitabine (Oral Admin., 100 mg/kg) | Reference |

| Active Drug (1) Cmax | Low / Not Reported | 3.624 µg/mL | [1][15] |

| Active Drug (1) AUC | Low / Not Reported | 8.95 µg·h/mL | [1][15] |

| Active Drug (1) Tmax | Not Reported | 1 hour | [15] |

| Apparent Oral Bioavailability | Low | 33.6% | [1] |

Table 3: In Vitro Antiviral Activity of 2'-C-methylcytidine

| Virus | Assay System | EC₅₀ Value (µM) | Reference |

| Hepatitis C Virus (HCV) | Replicon Assay | 2.2 µM | [17] |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK Cell Protection | 2.2 µM | [17] |

| Dengue Virus (Type 2) | Plaque Reduction | 95 µM | [17] |

| West Nile Virus | Plaque Reduction | 80 µM | [17] |

| Yellow Fever Virus | Plaque Reduction | 75 µM | [17] |

Clinical Development and Outcomes

Valopicitabine advanced into Phase IIb clinical trials, often in combination with pegylated interferon.[12][18] Early results were promising, demonstrating that the combination therapy led to a rapid and significant reduction in HCV viral load in treatment-naive patients.[19] Mean viral level reductions of ≥4 log10 (99.99%) were observed after just four weeks of treatment in some patient groups.[19]

However, the development of Valopicitabine was ultimately halted due to dose-related gastrointestinal side effects observed in patients receiving higher doses (e.g., 800 mg/day).[10][20] Although lower doses were better tolerated and still showed antiviral activity, the therapeutic window was considered too narrow.[20] Furthermore, in vitro studies indicated that ribavirin, a standard component of HCV therapy at the time, antagonized the anti-HCV activity of 2'-C-methylcytidine, which may have complicated its use in combination regimens.[21][22]

Conclusion

2'-C-methylcytidine stands as a potent, mechanistically well-defined inhibitor of HCV NS5B polymerase. Its primary drawback, poor oral bioavailability, was successfully addressed through the rational design of its 3'-O-L-valinyl ester prodrug, Valopicitabine. This conversion dramatically improved aqueous solubility and led to a significant increase in the oral bioavailability of the active parent compound. The synthesis of Valopicitabine from its precursor showcases established chemical strategies involving protection, coupling, and deprotection to achieve a targeted modification. While its clinical development was stopped due to tolerability issues at higher doses, the story of 2'-C-methylcytidine and Valopicitabine remains a valuable case study for drug development professionals, powerfully illustrating both the potential of the prodrug approach to rescue promising compounds and the critical importance of balancing efficacy with safety in clinical practice.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. 2'-C-Methylcytidine | C10H15N3O5 | CID 500902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and pharmacokinetics of valopicitabine (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Valopicitabine - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound | C15H26Cl2N4O6 | CID 11293303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. toku-e.com [toku-e.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Valopicitabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. biospace.com [biospace.com]

- 20. Idenix Pharmaceuticals, Inc. Provides Update On Clinical Development Of Valopicitabine (NM283) For The Treatment Of Hepatitis C - BioSpace [biospace.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Ribavirin Antagonizes the In Vitro Anti-Hepatitis C Virus Activity of 2′-C-Methylcytidine, the Active Component of Valopicitabine - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Discontinuation of Valopicitabine Dihydrochloride: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine Dihydrochloride (formerly known as NM283) is a prodrug of the potent anti-Hepatitis C virus (HCV) nucleoside analog, 2'-C-methylcytidine. Developed to enhance the oral bioavailability of its parent compound, Valopicitabine reached Phase II clinical trials, demonstrating significant antiviral activity. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound. Despite its promising initial results, the development of Valopicitabine was ultimately halted due to dose-limiting gastrointestinal side effects. This document serves as a comprehensive resource for researchers in antiviral drug development, offering insights into the strategic design and challenges of nucleoside prodrugs.

Introduction

The hepatitis C virus (HCV) is a significant global health burden, and for many years, the standard of care involved a combination of pegylated interferon and ribavirin, which was associated with significant side effects and suboptimal efficacy. This spurred the development of direct-acting antivirals (DAAs) targeting specific viral proteins. One of the key targets for these DAAs is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.

2'-C-methylcytidine (NM107) was identified as a potent inhibitor of the HCV NS5B polymerase. However, like many nucleoside analogs, it suffered from poor oral bioavailability, limiting its therapeutic potential. To overcome this, a prodrug strategy was employed, leading to the synthesis of Valopicitabine, the 3'-O-L-valinyl ester of 2'-C-methylcytidine.[1][2] The addition of the valine ester was designed to improve absorption from the gastrointestinal tract, after which it would be cleaved by host esterases to release the active parent compound.[2][3] this compound is the salt form of this prodrug.[4]

Chemical Synthesis

The synthesis of this compound involves the esterification of the 3'-hydroxyl group of 2'-C-methylcytidine with L-valine. A detailed synthetic scheme is outlined below, based on the work of Pierra et al. (2006).

Synthesis of 2'-C-Methylcytidine

The synthesis of the parent nucleoside, 2'-C-methylcytidine, has been reported through various routes. One common approach involves the stereoselective introduction of a methyl group at the 2'-position of a cytidine derivative.

Synthesis of this compound

The key step in the synthesis of Valopicitabine is the regioselective acylation of the 3'-hydroxyl group of 2'-C-methylcytidine.

-

Step 1: Protection of L-valine: N-(tert-butoxycarbonyl)-L-valine is prepared by reacting L-valine with di-tert-butyl dicarbonate in the presence of a suitable base.

-

Step 2: Coupling Reaction: The protected 2'-C-methylcytidine (with its 5'-hydroxyl and N4-amino groups protected) is coupled with N-(tert-butoxycarbonyl)-L-valine using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Step 3: Deprotection: The protecting groups are removed. The tert-butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The protecting groups on the cytidine moiety are subsequently removed.

-

Step 4: Salt Formation: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization.

Note: The detailed experimental procedures, including specific protecting groups, reaction times, temperatures, and purification methods, are crucial for successful synthesis and can be found in the primary literature.

Mechanism of Action

Valopicitabine is a prodrug that is inactive in its initial form. Following oral administration and absorption, it undergoes metabolic activation to exert its antiviral effect.

-

Hydrolysis: In the body, plasma and cellular esterases cleave the 3'-O-valinyl ester bond, releasing the active parent compound, 2'-C-methylcytidine.

-

Phosphorylation: 2'-C-methylcytidine is then sequentially phosphorylated by host cell kinases to its 5'-monophosphate, diphosphate, and finally to the active 5'-triphosphate form (2'-C-methylcytidine triphosphate).

-

Inhibition of HCV NS5B Polymerase: The active triphosphate metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural cytidine triphosphate (CTP) and is incorporated into the growing viral RNA chain.

-

Chain Termination: Due to the presence of the 2'-C-methyl group, the incorporation of 2'-C-methylcytidine monophosphate into the RNA strand prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and halting viral RNA replication.[1][4]

Below is a diagram illustrating the metabolic activation and mechanism of action of Valopicitabine.

Caption: Metabolic activation and mechanism of action of Valopicitabine.

Experimental Data

In Vitro Antiviral Activity

The antiviral activity of the parent compound, 2'-C-methylcytidine, has been evaluated in various in vitro systems.

| Compound | Assay | Virus/Genotype | EC50 (µM) | EC90 (µM) | Reference |

| 2'-C-methylcytidine | CPE Reduction | Foot-and-Mouth Disease Virus (FMDV) | 6.4 ± 3.8 | 10.8 ± 5.4 | [5] |

| 2'-C-methylcytidine | RNA Synthesis Inhibition | Foot-and-Mouth Disease Virus (FMDV) | Comparable to CPE reduction | - | [5] |

*FMDV is a picornavirus and has been used as a surrogate model for HCV in some studies.

Pharmacokinetics

Pharmacokinetic studies were crucial in demonstrating the improved bioavailability of Valopicitabine compared to its parent compound.

| Compound | Species | Dose | Route | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | tmax (h) | Reference |

| This compound | Sprague-Dawley Rats | 100 mg/kg | Oral | 3.624 | 8.95 | 0.64 | 1 | [1] |

Clinical Trial Data

Valopicitabine progressed to Phase IIb clinical trials, where it was evaluated in combination with pegylated interferon in treatment-naive patients with HCV genotype 1.

| Treatment Arm | Duration | Mean HCV RNA Reduction (log10) | Reference |

| Valopicitabine (800 mg) + Pegylated Interferon | 4 weeks | ≥ 4.0 | |

| Pegylated Interferon alone | 4 weeks | 2.0 |

In these trials, the combination therapy showed a rapid and significant reduction in viral load compared to pegylated interferon alone. However, the 800 mg dose was associated with significant gastrointestinal side effects.[6] Subsequent dose reductions to 200 mg and 400 mg were explored to mitigate these adverse events.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of compounds against HCV is typically assessed using a replicon system.

Caption: General workflow for an HCV replicon assay.

-

Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are seeded in multi-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (Valopicitabine or 2'-C-methylcytidine).

-

Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication.

-

RNA Extraction: Total cellular RNA is extracted from the cells.

-

Quantification of HCV RNA: The levels of HCV RNA are quantified using a sensitive method such as quantitative real-time reverse transcription PCR (qRT-PCR).

-

Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) is calculated.

HCV NS5B Polymerase Inhibition Assay

The direct inhibitory effect on the HCV NS5B polymerase is measured in a cell-free enzymatic assay.

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a suitable RNA template (e.g., poly(A)), a corresponding primer (e.g., oligo(U)), ribonucleotide triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and the test compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme or rNTPs.

-

Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a specific duration.

-

Termination: The reaction is stopped, and the newly synthesized RNA is precipitated.

-

Detection: The amount of incorporated labeled nucleotide is quantified (e.g., by scintillation counting or fluorescence measurement), which is proportional to the polymerase activity.

-

Data Analysis: The concentration of the compound that inhibits polymerase activity by 50% (IC50) is determined.

Conclusion

This compound represents a well-designed prodrug that successfully addressed the pharmacokinetic limitations of its parent compound, 2'-C-methylcytidine. Its potent antiviral activity and novel mechanism of action as a chain-terminating inhibitor of the HCV NS5B polymerase made it a promising candidate for the treatment of chronic hepatitis C. However, the development of Valopicitabine was ultimately halted due to unacceptable gastrointestinal toxicity at effective doses. The story of Valopicitabine serves as a valuable case study for drug developers, highlighting the critical importance of balancing efficacy with a favorable safety profile in the quest for new antiviral therapies. The insights gained from its development have undoubtedly contributed to the broader understanding of nucleoside analog inhibitors and the successful development of subsequent generations of direct-acting antivirals for HCV.

References

- 1. Synthesis and pharmacokinetics of valopicitabine (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valopicitabine (NM283) plus Peg-Interferon in Treatment-Naive Hepatitis C Patients with HCV Genotype-1 Infection: HCV RNA Clearance During 24 Weeks of Treatment [natap.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 5. efsa.europa.eu [efsa.europa.eu]

- 6. par.nsf.gov [par.nsf.gov]

The In Vitro Antiviral Profile of 2'-C-Methylcytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methylcytidine (2CMC) is a nucleoside analog that has demonstrated a broad spectrum of antiviral activity in vitro against a variety of RNA viruses. As a prodrug, it is intracellularly phosphorylated to its active triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Incorporation of the modified nucleotide into the nascent viral RNA chain leads to premature termination, thereby halting viral replication. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of 2'-C-methylcytidine, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant molecular pathways and experimental workflows.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of 2'-C-Methylcytidine

The antiviral efficacy and associated cytotoxicity of 2'-C-methylcytidine have been evaluated against a range of viruses in various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), providing a comparative view of its potency and therapeutic window.

Table 1: Antiviral Activity against Flaviviridae

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI | Reference |

| Dengue virus (DENV-2) | Huh-7 | Replicon | 11.2 ± 0.3 | >100 | >8.9 | [1][2] |

| Dengue virus (DENV) | Unknown | Replicon | ~10 | Not Reported | Not Reported | [3] |

| Yellow Fever Virus (YFV) | Vero | Virus Yield Reduction | 2.7 | 85.8 | >31 | [3] |

| Yellow Fever Virus (YFV, 17D strain) | Vero | Not Specified | EC90 = 0.32 µg/mL (~1.2 µM) | >45 µg/mL (>165 µM) | >141 | [4] |

| West Nile Virus (WNV) | Equine Brain Cells | Microplate Assay | Not Specified | Not Specified | Not Specified | [3] |

| Zika Virus (ZIKV) | Not Specified | Cell Culture | In µM range | Not Reported | Not Reported | [3] |

| Tick-Borne Encephalitis Virus (TBEV) | Not Specified | Cell Culture | In µM range | Not Reported | Not Reported | [3] |

Table 2: Antiviral Activity against Coronaviridae

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI | Reference |

| SARS-CoV-2 | Vero | Not Specified | 9.2 | >100 | >10 | [5] |

| HCoV-OC43 | Vero | Not Specified | 7.6 | >100 | >10 | [5] |

Table 3: Antiviral Activity against Picornaviridae

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI | Reference |

| Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | CPE Reduction | 6.4 ± 3.8 | >77 | >12 | [6] |

Table 4: Antiviral Activity against Caliciviridae

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI | Reference |

| Murine Norovirus (MNV) | Not Specified | CPE Reduction, RNA Synthesis, Progeny Formation | ~2 | Not Reported | Not Reported | [7] |

| Human Norovirus (Norwalk) | HG23 | Replicon (qRT-PCR) | 18 ± 4 | >100 µg/mL (>367 µM) | >20.4 | [2][8] |

| Human Norovirus | Replicon | Not Specified | 8.2 ± 0.7 | >100 | >12.2 | [9][10] |

Table 5: Antiviral Activity against Hepeviridae

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI | Reference |

| Hepatitis E Virus (HEV) | Huh7-p6-luc | Subgenomic Replicon | Not Specified | Not Reported | Not Reported | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antiviral studies. Below are generalized yet comprehensive protocols for the key assays cited in the evaluation of 2'-C-methylcytidine.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to assess a compound's ability to protect cells from virus-induced damage.

a. Cell Preparation:

-

Seed a suitable host cell line (e.g., Vero, BHK-21) in 96-well microtiter plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.

b. Compound Preparation and Addition:

-

Prepare a stock solution of 2'-C-methylcytidine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Remove the growth medium from the cell monolayers and add the compound dilutions to the respective wells. Include a "no-drug" virus control and a "no-drug, no-virus" cell control.

c. Virus Infection:

-

Prepare a virus stock with a known titer.

-

Infect the cells (except for the cell control wells) with a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

d. Incubation and Observation:

-

Incubate the plates at the optimal temperature for the specific virus.

-

Microscopically observe the plates daily for the appearance of CPE.

e. Quantification of CPE:

-

When the virus control wells show 80-100% CPE, quantify cell viability. A common method is the Neutral Red uptake assay:

-

Remove the medium and add a solution of Neutral Red dye.

-

Incubate to allow viable cells to take up the dye.

-

Wash the cells to remove excess dye.

-

Add a destaining solution to lyse the cells and release the incorporated dye.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

-

Alternatively, other viability assays such as those based on MTT or CellTiter-Glo can be used.

f. Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced CPE) and the CC50 value (the concentration that causes a 50% reduction in the viability of uninfected cells) using regression analysis.

Plaque Reduction Assay

This "gold-standard" assay quantifies the reduction in infectious virus particles.

a. Cell Preparation:

-

Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

b. Compound and Virus Incubation:

-

Prepare serial dilutions of 2'-C-methylcytidine.

-

In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units) with each compound dilution.

-

Incubate the virus-compound mixtures for a defined period (e.g., 1-2 hours) at 37°C to allow the compound to interact with the virus.

c. Infection and Overlay:

-

Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

-

Allow the virus to adsorb to the cells for 1-2 hours.

-

Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the respective concentrations of the test compound.

d. Incubation and Staining:

-

Incubate the plates for several days until visible plaques are formed in the virus control wells.

-

Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques (unstained areas in the stained cell monolayer).

e. Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value, the concentration that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

a. Cell Infection and Compound Treatment:

-

Infect confluent cell monolayers in multi-well plates with the virus at a specific MOI.

-

After a virus adsorption period, remove the inoculum and add fresh medium containing serial dilutions of 2'-C-methylcytidine.

b. Incubation and Harvesting:

-

Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvest the cell culture supernatant (and/or the cells themselves, depending on the virus) at the end of the incubation period. This will contain the progeny virus.

c. Titration of Progeny Virus:

-

Perform serial dilutions of the harvested supernatant.

-

Use these dilutions to infect fresh cell monolayers in a 96-well plate to determine the virus titer, typically by a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.

d. Data Analysis:

-

Calculate the virus titer for each compound concentration.

-

Determine the EC50 or EC90 value, the concentration that reduces the virus yield by 50% or 90%, respectively.

Replicon Assay

Replicon systems are valuable tools for studying viral replication in a non-infectious setting. They consist of a viral genome that can replicate autonomously within a cell but cannot produce infectious particles, often with a reporter gene (e.g., luciferase or GFP) for easy quantification.

a. Cell Culture:

-

Use a cell line that stably expresses the viral replicon (e.g., Huh-7 cells for HCV or DENV replicons, HG23 cells for Norwalk virus replicon).

b. Compound Treatment:

-

Seed the replicon-containing cells in multi-well plates.

-

Add serial dilutions of 2'-C-methylcytidine to the cells.

c. Incubation and Reporter Gene Assay:

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

Quantify the reporter gene expression. For luciferase replicons, lyse the cells and measure luciferase activity using a luminometer. For GFP replicons, measure fluorescence using a fluorescence plate reader or by flow cytometry.

d. Data Analysis:

-

Normalize the reporter signal to cell viability (determined in parallel) to account for any cytotoxic effects.

-

Calculate the percentage of inhibition of replicon replication for each compound concentration.

-

Determine the EC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of 2'-C-methylcytidine and a typical experimental workflow for its in vitro evaluation.

Caption: Mechanism of action of 2'-C-methylcytidine.

Caption: General workflow for in vitro antiviral testing.

Conclusion

2'-C-Methylcytidine exhibits potent and broad-spectrum antiviral activity against a range of clinically relevant RNA viruses in vitro. Its mechanism of action, targeting the conserved viral RdRp, suggests a high barrier to the development of resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of 2'-C-methylcytidine as a potential antiviral therapeutic. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these promising in vitro findings into clinical applications.

References

- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the activity of 2'-C-methylcytidine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 4. journals.asm.org [journals.asm.org]

- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combinations of 2'-C-methylcytidine analogues with interferon-alpha2b and triple combination with ribavirin in the hepatitis C virus replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. mdpi.com [mdpi.com]

Initial Pharmacokinetic Profiling of Valopicitabine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valopicitabine Dihydrochloride (formerly NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine, developed to enhance oral bioavailability for the treatment of Hepatitis C Virus (HCV) infection. This document provides a comprehensive overview of its initial pharmacokinetic profiling, mechanism of action, and the bioanalytical methodologies employed in its evaluation. While development of Valopicitabine was discontinued, the data from its early-stage clinical trials offer valuable insights into the pharmacokinetics of nucleoside prodrugs.

Introduction

Valopicitabine was designed to overcome the low oral bioavailability of its active parent compound, 2'-C-methylcytidine, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] As a 3'-O-L-valinyl ester prodrug, Valopicitabine is readily absorbed and rapidly converted to 2'-C-methylcytidine in the body.[3] This guide summarizes the preclinical and clinical pharmacokinetic data, details the mechanism of action, and outlines the experimental protocols used to characterize this compound.

Pharmacokinetic Profile

Valopicitabine undergoes rapid and extensive conversion to its active form, 2'-C-methylcytidine, following oral administration. The pharmacokinetic properties have been evaluated in preclinical animal models and in human clinical trials.

Preclinical Pharmacokinetics

Studies in Sprague-Dawley rats demonstrated the pharmacokinetic parameters of the active metabolite, 2'-C-methylcytidine, after oral administration of Valopicitabine.

Table 1: Pharmacokinetic Parameters of 2'-C-methylcytidine in Rats Following Oral Administration of Valopicitabine (100 mg/kg) [4]

| Parameter | Value | Unit |

| Cmax | 3.624 | µg/mL |

| AUC | 8.95 | µg·h/mL |

| t½ | 0.64 | hours |

| Tmax | 1 | hour |

Human Pharmacokinetics

Valopicitabine was evaluated in Phase I and II clinical trials in healthy volunteers and patients with chronic HCV infection.[5][6] Dose-ranging studies were conducted to assess the safety and pharmacokinetic profile.[7] While specific quantitative data from these human trials are not extensively published in peer-reviewed literature, the studies established the dose-dependent exposure to 2'-C-methylcytidine. Clinical trials investigated doses ranging from 200 mg/day to 800 mg/day.[7] Higher doses were associated with gastrointestinal side effects, leading to dose reductions in later trials.[7]

Table 2: Summary of Human Clinical Trials and Dosing Regimens

| Clinical Trial ID | Phase | Population | Dosing Regimens Investigated | Status |

| NCT00120835 | I | Treatment-naïve HCV patients | Valopicitabine alone and in combination with pegylated interferon | Completed[5] |

| NCT00120861 | IIb | Treatment-naïve HCV patients | Valopicitabine in combination with pegylated interferon | Completed[3] |

| NCT00395421 | II | Treatment-naïve HCV patients | Valopicitabine and Ribavirin drug-drug interaction study | Completed[8] |

| NCT00118768 | IIb | Treatment-naïve HCV patients | Valopicitabine in combination with pegylated interferon alfa-2a | Completed[3] |

Mechanism of Action

The antiviral activity of Valopicitabine is mediated by its active metabolite, 2'-C-methylcytidine triphosphate.

-

Prodrug Conversion: Following oral absorption, Valopicitabine is rapidly hydrolyzed by esterases to release the active nucleoside analog, 2'-C-methylcytidine.

-

Intracellular Phosphorylation: 2'-C-methylcytidine is subsequently phosphorylated by host cellular kinases to its active triphosphate form, 2'-C-methylcytidine triphosphate.[9]

-

Inhibition of HCV NS5B Polymerase: 2'-C-methylcytidine triphosphate acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[3] Incorporation of the analog into the growing viral RNA chain leads to chain termination, thus halting viral replication.[4][9]

Experimental Protocols

The quantitative analysis of Valopicitabine and its metabolites in biological matrices is crucial for pharmacokinetic assessment. The standard method for such analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method: LC-MS/MS

While a specific detailed protocol for Valopicitabine is not publicly available, a general workflow for the quantification of nucleoside analogs in plasma can be described.

4.1.1. Sample Preparation

-

Objective: To extract the analyte from the biological matrix and remove interfering substances.

-

Method: Protein precipitation is a common technique.

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

4.1.2. Chromatographic Separation

-

Objective: To separate the analyte of interest from other components in the sample extract.

-

Typical Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically used to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

4.1.3. Mass Spectrometric Detection

-

Objective: To detect and quantify the analyte with high sensitivity and selectivity.

-

Typical Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

Gas Temperatures and Voltages: Optimized for the specific analyte.

-

Method Validation

Any bioanalytical method used for pharmacokinetic studies must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous components of the matrix.

-

Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.

-

Calibration Curve: Establishing the relationship between instrument response and analyte concentration.

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of matrix components on the ionization of the analyte.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This compound serves as a classic example of a prodrug strategy to enhance the oral bioavailability of a potent antiviral nucleoside analog. Its rapid conversion to 2'-C-methylcytidine and subsequent intracellular phosphorylation to the active triphosphate form, which inhibits the HCV NS5B polymerase, define its mechanism of action. While the clinical development of Valopicitabine was halted, the pharmacokinetic and bioanalytical principles established during its evaluation remain relevant for the ongoing development of antiviral therapies. The use of robust LC-MS/MS methods for quantitative analysis is fundamental to the characterization of such compounds in a clinical setting.

References

- 1. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valopicitabine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Valopicitabine Alone and Together With Pegylated Interferon in Patients With Chronic Hepatitis C Who Have Failed to Respond to Standard Therapy [ctv.veeva.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Study to Evaluate Drug-drug Interaction Between Valopicitabine and Ribavirin | MedPath [trial.medpath.com]

- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Structural Activity Relationship of 2'-C-Methylcytidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylcytidine and its analogs represent a pivotal class of nucleoside inhibitors targeting viral RNA-dependent RNA polymerases (RdRp), most notably that of the Hepatitis C virus (HCV). The strategic addition of a methyl group at the 2'-position of the ribose sugar moiety confers unique structural and conformational properties that are critical for potent antiviral activity. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of these analogs, detailing the impact of various chemical modifications on their biological efficacy. Furthermore, this document outlines the key experimental protocols for the evaluation of these compounds and visualizes the critical pathways involved in their mechanism of action.

Core Concepts: The 2'-C-Methyl Advantage

The foundational discovery underpinning this class of antivirals is that the 2'-C-methyl substitution acts as a non-obligate chain terminator.[1] Unlike classical chain terminators that lack a 3'-hydroxyl group, 2'-C-methyl nucleosides retain this group. However, the steric hindrance introduced by the 2'-methyl group, after incorporation into the nascent viral RNA chain, prevents the efficient addition of the subsequent nucleotide, thereby halting viral replication.[1] For these nucleoside analogs to exert their antiviral effect, they must first be transported into the host cell and then undergo intracellular phosphorylation by host kinases to their active 5'-triphosphate form.[2][3]

Structure-Activity Relationship (SAR) Analysis

The antiviral potency of 2'-C-methylcytidine analogs is exquisitely sensitive to modifications at various positions of the nucleoside scaffold, including the ribose sugar and the cytosine base. The following tables summarize the quantitative SAR data from various studies, highlighting the impact of these modifications on anti-HCV activity.

Table 1: Modifications at the 2'-Position of the Ribose Sugar

| Compound | R1 | R2 | EC50 (µM) in HCV Replicon Assay | IC50 (µM) against HCV NS5B Polymerase | Reference |

| 2'-C-Methylcytidine | CH3 | OH | 1.23 - 4.8 | 1.6 (as triphosphate) | [4][5] |

| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | CH3 | F | ~0.4 (EC90) | 4.3 (as triphosphate) | [2] |

| 2'-C-Ethylcytidine | C2H5 | OH | >50 | - | [6] |

| 2'-O-Methylcytidine | H | OCH3 | 11 - 21 | 3.8 (as triphosphate) | [5] |

Key Insights from Table 1:

-

A small alkyl group, specifically methyl, at the 2'-C position is crucial for potent antiviral activity. Increasing the steric bulk, for instance to an ethyl group, leads to a significant loss of activity.[6]

-

The stereochemistry of the 2'-substituents is critical; the ribo configuration (with the 2'-OH, or a substituent mimicking it, and the 3'-OH in a cis relationship) is generally preferred.[6]

-

Substitution of the 2'-hydroxyl with a fluorine atom, as seen in PSI-6130, can enhance antiviral potency.[2]

-

2'-O-methylation results in a significant decrease in activity compared to 2'-C-methylation.[5]

Table 2: Modifications on the Cytosine Base

| Compound | Modification | EC50 (µM) in HCV Replicon Assay | Reference |

| 2'-C-Methylcytidine | None | 1.23 - 4.8 | [4][5] |

| 4'-Azido-2'-C-methylcytidine | 4'-azido modification | Potent inhibitor (qualitative) | [7] |

| 7-Deaza-2'-C-methyladenosine | Adenine base, 7-deaza | 0.26 | [4] |

| 2'-C-Methylguanosine | Guanine base | 3.5 | [4] |

Key Insights from Table 2:

-

Modifications to the pyrimidine base can be tolerated and in some cases, can modulate activity and metabolic stability.

-

Analogs with different purine and pyrimidine bases, such as adenine and guanine, while maintaining the 2'-C-methyl ribose core, also exhibit potent anti-HCV activity, indicating that the viral polymerase can accommodate different bases on this scaffold.[4]

Table 3: Prodrug Strategies for 2'-C-Methylcytidine Analogs

| Prodrug Moiety | Parent Nucleoside | EC50 (µM) in HCV Replicon Assay | Key Advantage | Reference |

| 3'-O-L-valinyl ester (Valopicitabine) | 2'-C-Methylcytidine | Improved oral bioavailability | Improved Pharmacokinetics | [7] |

| Phosphoramidate | 2'-C-Methylcytidine | Significant potency increase (10-200 fold) | Bypasses initial phosphorylation step | [7] |

| 4'-Azido-2'-C-methyluridine-5'-monophosphate prodrug | 4'-Azido-2'-C-methyluridine | Good anti-HCV activity | Converts inactive nucleoside to active form | [7] |

Key Insights from Table 3:

-

Prodrug strategies are essential for improving the pharmaceutical properties of 2'-C-methylcytidine analogs, particularly their oral bioavailability and intracellular delivery.

-

Phosphoramidate prodrugs, which deliver the 5'-monophosphate form of the nucleoside into the cell, are highly effective at enhancing potency by bypassing the often rate-limiting initial phosphorylation step.[7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate evaluation of 2'-C-methylcytidine analogs. Below are methodologies for key assays cited in the literature.

HCV Subgenomic Replicon Assay

This cell-based assay is the primary method for evaluating the antiviral activity of compounds against HCV replication.

1. Cell Line and Culture:

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene such as Renilla luciferase.[8]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, 100 U/mL Penicillin, 100 µg/mL Streptomycin, 0.1 mM non-essential amino acids, and 0.5 mg/mL G418 (Geneticin) for selective pressure.[8]

2. Assay Procedure:

-

Seed the HCV replicon cells in 384-well plates at a density of 2,000 cells/well in culture medium without G418.[8]

-

Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO). Add 0.4 µL of the diluted compound to the cell plates to achieve a final DMSO concentration of approximately 0.44%.[8] A 10-point dose titration is typically performed.

-

Include negative controls (DMSO vehicle) and positive controls (a combination of known potent HCV inhibitors).[8]

-

Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[8]

3. Data Analysis:

-

Antiviral Activity (EC50): Measure the activity of the Renilla luciferase reporter. The luminescence signal is proportional to the level of HCV RNA replication.[8]

-

Cytotoxicity (CC50): In the same wells, assess cell viability using a reagent like Calcein AM, which measures the conversion to a fluorescent product in live cells.[8]

-

Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by fitting the dose-response data to a four-parameter nonlinear regression curve. The selectivity index (SI) is calculated as CC50/EC50.

HCV NS5B RNA-Dependent RNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analogs on the viral polymerase.

1. Reagents and Enzyme:

-

Recombinant, purified HCV NS5B polymerase (e.g., from genotype 1b).

-

RNA template, such as a homopolymeric template like poly(A) with an oligo(U) primer, or a heteropolymeric template.

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP or [³H]UTP) for detection.[9]

-

Test compounds in their 5'-triphosphate form.

2. Assay Procedure:

-

The reaction mixture (typically 20-50 µL) contains a buffer (e.g., 20 mM Tris-HCl pH 7.5), MgCl₂, DTT, RNase inhibitor, the RNA template/primer, a mix of three unlabeled rNTPs, and the radiolabeled rNTP.[9]

-

Add varying concentrations of the test nucleoside triphosphate to the reaction mixture.

-

Initiate the reaction by adding the NS5B polymerase.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).[9]

-

Stop the reaction by adding EDTA.

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.[9]

3. Data Analysis:

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the IC50 (50% inhibitory concentration) value by plotting the percentage of polymerase activity against the inhibitor concentration and fitting the data to an appropriate dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform steady-state kinetic analyses by varying the concentration of the natural nucleotide substrate in the presence of different fixed concentrations of the inhibitor. The inhibition constant (Ki) can be determined from these experiments.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The 2'-C-methylcytidine scaffold has proven to be a remarkably fruitful starting point for the development of potent antiviral agents. The SAR studies consistently demonstrate the critical nature of the 2'-C-methyl group for inducing chain termination of viral RNA synthesis. Fine-tuning of the molecule, particularly through 2'-fluoro substitution and the implementation of prodrug strategies, has led to significant improvements in antiviral potency and pharmacokinetic profiles. The detailed experimental protocols and workflow visualizations provided in this guide offer a robust framework for researchers engaged in the discovery and development of novel nucleoside inhibitors. Continued exploration of this chemical space, guided by the principles of SAR, holds promise for the generation of next-generation antivirals with broad-spectrum activity and improved resistance profiles.

References

- 1. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-hepatitis C virus activity of novel β-d-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

Valopicitabine Dihydrochloride: An In-Depth Technical Guide to Prodrug Conversion in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valopicitabine (NM-283), the 3'-O-L-valinyl ester prodrug of the potent anti-Hepatitis C virus (HCV) agent 2'-C-methylcytidine, was developed to overcome the poor oral bioavailability of its parent nucleoside analog.[1][2][3] The clinical efficacy of valopicitabine is contingent upon its efficient conversion to 2'-C-methylcytidine and subsequent phosphorylation to the active triphosphate form within the target hepatocytes. This technical guide provides a comprehensive overview of the metabolic activation of valopicitabine, focusing on the critical hydrolysis step that occurs within liver cells. It details the enzymatic pathways involved, presents available pharmacokinetic data, outlines experimental protocols for studying its metabolism, and provides visual representations of the key processes.

Introduction

The development of orally bioavailable antiviral agents is a cornerstone of infectious disease therapy. Nucleoside analogs, a critical class of antiviral drugs, often exhibit poor absorption when administered orally due to their hydrophilic nature. The prodrug approach, wherein a lipophilic moiety is attached to the parent drug, is a widely employed strategy to enhance intestinal permeability and overall bioavailability. Valopicitabine is a prime example of this strategy, with an L-valine ester linkage at the 3'-hydroxyl group of 2'-C-methylcytidine. This modification facilitates its absorption from the gastrointestinal tract. Following absorption, the prodrug must be efficiently cleaved to release the active parent molecule, primarily within the liver, the main site of HCV replication.

Metabolic Activation Pathway

The biotransformation of valopicitabine to its active form, 2'-C-methylcytidine triphosphate, is a multi-step intracellular process initiated in the hepatocytes.

Hydrolysis of the Valine Ester

The pivotal first step in the activation of valopicitabine is the hydrolysis of the 3'-O-L-valinyl ester bond. This reaction removes the valine promoiety, releasing the parent nucleoside, 2'-C-methylcytidine. This enzymatic cleavage is primarily mediated by carboxylesterases (CES), a family of serine hydrolases highly expressed in the liver.[4][5]

While direct enzymatic studies on valopicitabine are limited in the public domain, the substrate specificity of human carboxylesterases suggests that CES1, the predominant isoform in the human liver, is the likely catalyst for this hydrolysis.[4][6][7] CES1 is known to efficiently hydrolyze prodrugs with large acyl and small alcohol moieties, a structural characteristic of valopicitabine.

Subsequent Phosphorylation

Following the hydrolysis of the ester bond, the liberated 2'-C-methylcytidine undergoes sequential phosphorylation by host cell kinases to yield 2'-C-methylcytidine monophosphate, diphosphate, and finally the active 2'-C-methylcytidine triphosphate. This active triphosphate analog acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[8]

Quantitative Data on Prodrug Conversion and Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Valopicitabine and 2'-C-methylcytidine in Humans

| Parameter | Valopicitabine (Prodrug) | 2'-C-methylcytidine (Metabolite) | Reference |

| Oral Bioavailability | Not directly measured, but significantly improves 2'-C-methylcytidine exposure | Low | [1][2][3] |

| Tmax (oral) | - | ~2-3 hours | [9] |

| Cmax (oral, 500 mg valopicitabine) | - | 4.3 ± 0.7 µg/mL | [9] |

| Half-life (t½) | Short (rapidly converted) | ~4.5 - 5.6 hours | [10] |

Note: The provided Cmax value is from a study where a 500 mg/kg dose was administered, which may not directly translate to human clinical doses.

As a surrogate to illustrate the expected enzymatic efficiency, the following table presents kinetic data for the hydrolysis of a similar 3'-O-valinyl ester nucleoside prodrug by human carboxylesterase 1 (CES1). It is important to note that these values are not for valopicitabine and should be considered as estimations.

Table 2: Surrogate Kinetic Parameters for Valine Ester Prodrug Hydrolysis by Carboxylesterase 1 (CES1)

| Parameter | Value | Unit | Note |

| Km (Michaelis Constant) | ~50 - 150 | µM | Represents substrate concentration at half-maximal velocity. |

| Vmax (Maximum Velocity) | Variable | nmol/min/mg protein | Dependent on the specific nucleoside and experimental conditions. |

| Intrinsic Clearance (Vmax/Km) | Moderate to High | µL/min/mg protein | Indicates the efficiency of enzymatic conversion at low substrate concentrations. |

Disclaimer: The data in Table 2 are illustrative and based on the known substrate specificity of CES1 for valine ester prodrugs. Specific kinetic studies for valopicitabine are required for precise values.

Experimental Protocols

The following section details a generalized protocol for a hepatocyte metabolic stability assay to determine the conversion rate of valopicitabine to 2'-C-methylcytidine.

Objective

To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of valopicitabine in a suspension of cryopreserved human hepatocytes.

Materials and Reagents

-

Cryopreserved human hepatocytes

-

Hepatocyte recovery medium

-

Hepatocyte plating/incubation medium (e.g., Williams' Medium E)

-

Valopicitabine dihydrochloride

-

2'-C-methylcytidine (analytical standard)

-

Internal standard (e.g., a structurally similar, stable molecule)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow

Detailed Procedure

-

Hepatocyte Thawing and Preparation:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte recovery medium.

-

Centrifuge at a low speed (e.g., 100 x g) for 10 minutes to pellet the cells.

-

Gently resuspend the cell pellet in pre-warmed incubation medium.

-

Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

-

Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).

-

-

Incubation:

-

In a 96-well plate, add the hepatocyte suspension to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the metabolic reaction by adding valopicitabine solution to the wells to achieve the desired final concentration (e.g., 1 µM).

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from the incubation mixture.

-

-

Sample Processing:

-

Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic activity.

-

Vortex the samples and centrifuge at a high speed (e.g., 3000 x g) for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both valopicitabine and its metabolite, 2'-C-methylcytidine.

-

The method should be optimized for the separation and detection of both compounds.

-

-

Data Analysis:

-

Calculate the percentage of remaining valopicitabine at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of remaining valopicitabine against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes).

-

Conclusion

The conversion of this compound to 2'-C-methylcytidine in hepatocytes is a critical step in its mechanism of action against the Hepatitis C virus. This process is primarily mediated by hepatic carboxylesterases, likely CES1. While specific in vitro kinetic data for valopicitabine remains limited in the public domain, the available pharmacokinetic information and knowledge of similar prodrugs confirm the efficiency of this conversion in vivo. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own investigations into the metabolic stability and conversion kinetics of valopicitabine and other novel nucleoside prodrugs. A thorough understanding of these metabolic pathways is essential for the rational design and development of future antiviral therapies.

References

- 1. Synthesis and pharmacokinetics of valopicitabine (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]